molecular formula C6H13N B120128 4-Methylpiperidine CAS No. 626-58-4

4-Methylpiperidine

Cat. No. B120128
CAS RN: 626-58-4
M. Wt: 99.17 g/mol
InChI Key: UZOFELREXGAFOI-UHFFFAOYSA-N
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Patent
US05736518

Procedure details

A suspension of 1.200 g (5.10 mmoles) of N-benzyloxycarbonyl-(S)-(-)-2-azetidine-carboxylic acid (abbreviation Z-(S)-AzeOH, prepared from (S)-(-)-2-azetidinecarboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.690 ml (5.27 mmoles) of isobutylchloroformate (IBCF) and 0.650 ml (5.34 mmoles) of 4-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C. for 30 minutes, of 1.850 g (5.03 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.620 ml (5.10 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, leaves a dense residual oil which, when taken up with a minimum amount of CH2Cl2, was purified using flash-chromatography in a normal phase (SiO2, eluant CH2 Cl2 /n-hexane: 2/1). The chromatographic fractions of interest were concentrated to a small volume and ground with anhydrous ethyl ether. The whiteish solid thus obtained was filteres and left for 24 hours under vacuum on P2O5. 2.040 g (75.0%) of an analytically pure rubbery white solid were recovered.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Z-(S)-AzeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:14][CH2:13][C@H:12]1[C:15](O)=O)=[O:10])[C:2]1[CH:7]=CC=C[CH:3]=1.N1CC[C@H:19]1C(O)=O.C(Cl)[Cl:26]>>[CH2:1]([O:8][C:9]([Cl:26])=[O:10])[CH:2]([CH3:7])[CH3:3].[CH3:19][CH:12]1[CH2:15][CH2:9][NH:11][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CC1)C(=O)O
Name
Z-(S)-AzeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](CC1)C(=O)O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought in an argon atmosphere to a temperature of approximately -20° C
ADDITION
Type
ADDITION
Details
On stabilization of the temperature, the following were added in quick succession

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.27 mmol
AMOUNT: VOLUME 0.69 mL
Name
Type
product
Smiles
CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.34 mmol
AMOUNT: VOLUME 0.65 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05736518

Procedure details

A suspension of 1.200 g (5.10 mmoles) of N-benzyloxycarbonyl-(S)-(-)-2-azetidine-carboxylic acid (abbreviation Z-(S)-AzeOH, prepared from (S)-(-)-2-azetidinecarboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.690 ml (5.27 mmoles) of isobutylchloroformate (IBCF) and 0.650 ml (5.34 mmoles) of 4-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C. for 30 minutes, of 1.850 g (5.03 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.620 ml (5.10 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, leaves a dense residual oil which, when taken up with a minimum amount of CH2Cl2, was purified using flash-chromatography in a normal phase (SiO2, eluant CH2 Cl2 /n-hexane: 2/1). The chromatographic fractions of interest were concentrated to a small volume and ground with anhydrous ethyl ether. The whiteish solid thus obtained was filteres and left for 24 hours under vacuum on P2O5. 2.040 g (75.0%) of an analytically pure rubbery white solid were recovered.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Z-(S)-AzeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:14][CH2:13][C@H:12]1[C:15](O)=O)=[O:10])[C:2]1[CH:7]=CC=C[CH:3]=1.N1CC[C@H:19]1C(O)=O.C(Cl)[Cl:26]>>[CH2:1]([O:8][C:9]([Cl:26])=[O:10])[CH:2]([CH3:7])[CH3:3].[CH3:19][CH:12]1[CH2:15][CH2:9][NH:11][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CC1)C(=O)O
Name
Z-(S)-AzeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](CC1)C(=O)O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought in an argon atmosphere to a temperature of approximately -20° C
ADDITION
Type
ADDITION
Details
On stabilization of the temperature, the following were added in quick succession

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.27 mmol
AMOUNT: VOLUME 0.69 mL
Name
Type
product
Smiles
CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.34 mmol
AMOUNT: VOLUME 0.65 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.